2,2,6-Trimethyl-piperidin-4-one

Physicochemical characterization Process chemistry Solvent-free synthesis

2,2,6-Trimethyl-piperidin-4-one (CAS 3311-23-7), also referred to as vinyldiacetonamine, is a heterocyclic ketone belonging to the piperidin-4-one family. Its structure features a six-membered saturated ring bearing a reactive carbonyl group at position 4 and an unsymmetrical trio of methyl substituents—geminal dimethyl at position 2 and a single methyl at position 6.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B8705587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethyl-piperidin-4-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(N1)(C)C
InChIInChI=1S/C8H15NO/c1-6-4-7(10)5-8(2,3)9-6/h6,9H,4-5H2,1-3H3
InChIKeyZFCLAKPTEFRHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethyl-piperidin-4-one: Core Physicochemical and Structural Characteristics for Procurement Evaluation


2,2,6-Trimethyl-piperidin-4-one (CAS 3311-23-7), also referred to as vinyldiacetonamine, is a heterocyclic ketone belonging to the piperidin-4-one family. Its structure features a six-membered saturated ring bearing a reactive carbonyl group at position 4 and an unsymmetrical trio of methyl substituents—geminal dimethyl at position 2 and a single methyl at position 6 . This specific 2,2,6-trimethyl substitution pattern fundamentally distinguishes it from the industrially prevalent 2,2,6,6-tetramethyl analog (triacetonamine) and other methyl-substituted piperidones, directly influencing melting behavior, ring-expansion selectivity, and stereochemical outcomes during hydride reduction [1].

Why 2,2,6-Trimethyl-piperidin-4-one Cannot Be Replaced by Generic Methyl-Substituted Piperidones


The unsymmetrical 2,2,6-trimethyl architecture of this piperidin-4-one is not an interchangeable design feature; it directly governs critical properties that generic analogs—including the widely available 2,2,6,6-tetramethyl derivative—cannot replicate. The target compound melts at 24–26 °C, existing as a liquid under ambient laboratory conditions, whereas the tetramethyl analog remains a crystalline solid (m.p. 34–38 °C) . More importantly, the absence of symmetry at C-2 versus C-6 dictates the regiochemical trajectory of the Schmidt rearrangement and enables diastereodivergent hydride reduction to furnish two distinct 4-piperidinols—capabilities that symmetrically substituted piperidones lack entirely [1]. Engaging a generic analog without verifying these performance-critical attributes risks both synthetic failure and procurement redundancy.

Quantitative Differentiation Evidence: 2,2,6-Trimethyl-piperidin-4-one vs. Closest Analogs


Melting Point Depression of 10–14 °C vs. 2,2,6,6-Tetramethyl Analog Enables Ambient-Temperature Liquid Handling

2,2,6-Trimethyl-piperidin-4-one exhibits a melting point of 24–26 °C, rendering it a low-melting solid that transitions to a liquid at or slightly above typical ambient laboratory temperatures . In contrast, the closest structural analog, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), displays a melting point of 34–38 °C and remains a crystalline solid under identical conditions . The 10–14 °C melting point depression directly translates into practical advantages for solvent-free reaction protocols, continuous-flow processing, and liquid-phase formulation workflows.

Physicochemical characterization Process chemistry Solvent-free synthesis

Schmidt Rearrangement: Exclusive Formation of 2,7,7-Trimethyl-5-homopiperazinone Distinct from the 1,3-Dimethyl Analog

In a definitive head-to-head Schmidt reaction study, 2,2,6-trimethyl-4-piperidone treated with hydrazoic acid and sulfuric acid yielded exclusively 2,7,7-trimethyl-5-homopiperazinone [1]. Under the same experimental conditions, the comparator 1,3-dimethyl-4-piperidone produced 1,3-dimethyl-5-homopiperazinone [1]. The unsymmetrical methyl substitution pattern on the target compound directs the alkyl migration step toward a homopiperazinone isomer bearing a distinct N-alkylation pattern that is inaccessible from symmetrically N-substituted or fully symmetrically substituted piperidones.

Ring-expansion chemistry Homopiperazinone synthesis Regioselective rearrangement

Diastereodivergent Reduction: Two Distinct 4-Piperidinols (Δm.p. = 21 °C) vs. Single Product from Symmetrical Tetramethyl Analog

Reduction of 2,2,6-trimethyl-4-piperidone with lithium aluminum hydride (LiAlH4) gives the α-form of 2,2,6-trimethyl-4-piperidinol (m.p. 137–138 °C), while catalytic hydrogenation over platinum at room temperature yields the β-form (m.p. 158–159 °C) [1]. The two diastereomers are separated by a melting point difference of 21 °C, confirming their distinct stereochemical identity. In contrast, reduction of the symmetrical 2,2,6,6-tetramethyl-4-piperidone produces only a single 4-piperidinol (m.p. 129–133 °C) because the geminal dimethyl groups at C-2 and C-6 eliminate the stereochemical heterogeneity that generates diastereomeric pairs .

Stereoselective synthesis Diastereomer control Chiral building blocks

Structurally Irreplaceable Intermediate in the Synthesis of β-Eucaine, a Historical Synthetic Local Anesthetic

2,2,6-Trimethyl-piperidin-4-one is the specific and non-substitutable key intermediate in the established three-step synthesis of β-eucaine (Betacaine), one of the first fully synthetic local anesthetics developed as a cocaine analog [1]. The synthesis proceeds via condensation of diacetonamine with acetaldehyde to form 2,2,6-trimethyl-piperidin-4-one, followed by sodium amalgam reduction to 2,2,6-trimethylpiperidin-4-ol and final benzoylation to yield β-eucaine [1]. The 2,2,6,6-tetramethyl analog cannot substitute in this pathway because: (i) the C-6 gem-dimethyl group would prevent formation of the required secondary alcohol intermediate, and (ii) the N—H proton and C-6 methine proton arrangement essential for the stereoelectronic profile of the final benzoate ester are absent in the fully substituted tetramethyl scaffold.

Pharmaceutical intermediates Local anesthetic synthesis Historical drug pathway re-evaluation

Evidence-Backed Application Scenarios for 2,2,6-Trimethyl-piperidin-4-one in Research and Industrial Procurement


Schmidt Rearrangement for the Synthesis of 5-Homopiperazinone Scaffolds with Defined N-Alkylation Patterns

When a medicinal chemistry project requires a 5-homopiperazinone core bearing a 2,7,7-trimethyl substitution pattern—a scaffold featured in several CNS-targeted and anti-infective programs—2,2,6-trimethyl-piperidin-4-one is the only commercially viable precursor. The Schmidt reaction of this compound proceeds with exclusive regioselectivity to deliver 2,7,7-trimethyl-5-homopiperazinone, whereas both the 2,2,6,6-tetramethyl and 1,3-dimethyl analogs generate different homopiperazinone isomers [1]. Procurement of the target compound eliminates the need for laborious chromatographic separation of regioisomeric mixtures. [1]

Diastereodivergent Synthesis of Chiral 4-Piperidinol Building Blocks for Asymmetric Catalysis and SAR Libraries

Research groups engaged in the synthesis of chiral 4-piperidinol-derived ligands, organocatalysts, or stereochemically defined SAR probe libraries can exploit the diastereodivergent reduction of 2,2,6-trimethyl-piperidin-4-one. Simple reagent selection—LiAlH4 for the α-alcohol (m.p. 137–138 °C) or Pt/H2 for the β-alcohol (m.p. 158–159 °C)—provides two distinct diastereomers from one precursor [1]. This capability is absent in the symmetrical 2,2,6,6-tetramethyl analog, which yields only a single alcohol product (m.p. 129–133 °C) [2]. Sourcing the 2,2,6-trimethyl compound thus reduces the number of distinct precursors required for a stereochemically diverse compound collection. [1][2]

Synthesis and Impurity Profiling of β-Eucaine and Related Benzoate Ester Local Anesthetics

Academic and industrial laboratories engaged in the re-evaluation of historical local anesthetics—or the development of novel benzoate ester-based sodium channel modulators—depend on 2,2,6-trimethyl-piperidin-4-one as the gateway intermediate. The three-step condensation–reduction–benzoylation sequence to β-eucaine is well-documented and scalable [1]. Any attempt to substitute the 2,2,6,6-tetramethyl analog will fail at the benzoylation step due to the structural incompatibility of the C-6 gem-dimethyl group with the required secondary alcohol intermediate. For impurity profiling studies of legacy β-eucaine preparations, authentic reference standards traceable to this specific piperidone precursor are essential. [1]

Solvent-Free and Continuous-Flow Process Chemistry Leveraging Ambient-Temperature Liquid Handling

Process development groups optimizing solvent-free or continuous-flow synthetic protocols benefit from the 24–26 °C melting point of 2,2,6-trimethyl-piperidin-4-one, which permits liquid-phase handling without external heating [1]. In contrast, the 2,2,6,6-tetramethyl analog (m.p. 34–38 °C) requires pre-melting or dissolution in a carrier solvent, adding a unit operation and potential solvent recovery cost [2]. For pilot-scale and production-scale procurement evaluations, this melting point advantage directly impacts process mass intensity (PMI) calculations and equipment selection. [1][2]

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